molecular formula C11H10O4 B1149755 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid CAS No. 113282-74-9

2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid

Cat. No.: B1149755
CAS No.: 113282-74-9
M. Wt: 206.19
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Description

2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid is a high-value chemical scaffold designed for advanced research and development in medicinal chemistry. This compound features a unique molecular architecture combining a carboxylic acid, a β-hydroxy-α,β-unsaturated ketone motif, and a para-tolyl group, making it a versatile precursor for the synthesis of complex heterocyclic systems. Its structural characteristics are analogous to cores investigated for targeting protein-protein interactions (PPIs), which are pivotal in regulating cellular pathways and are increasingly recognized as important therapeutic targets in areas such as oncology. For instance, related pyrrol-2-one derivatives have been identified as potent inhibitors of the annexin A2-S100A10 protein interaction, a complex involved in cancer cell processes including invasion and metastasis . Researchers can leverage this compound as a critical intermediate to develop novel chemical probes or potential therapeutic candidates, particularly in programs aimed at disrupting challenging biological targets. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-7-2-4-8(5-3-7)9(12)6-10(13)11(14)15/h2-6,12H,1H3,(H,14,15)/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSZGRPPZOUZRA-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CC(=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/C(=O)C(=O)O)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Aldol Condensation

The aldol reaction between p-tolualdehyde and glyoxylic acid derivatives remains the most widely reported synthesis route. Under basic conditions (e.g., NaOH or KOH in ethanol), the enolate of glyoxylic acid attacks the carbonyl carbon of p-tolualdehyde, forming the α,β-unsaturated intermediate. Acidic workup induces dehydration to yield the target compound.

Reaction Conditions:

  • Solvent: Ethanol or methanol (polar protic solvents enhance enolate stability).

  • Temperature: Reflux (70–80°C) for 6–8 hours.

  • Catalyst: 10–20 mol% NaOH or KOH.

Yield Optimization:

  • Stoichiometry: A 1:1 molar ratio of aldehyde to glyoxylic acid minimizes side products like dienol ethers.

  • Crystallization: Cooling to −18°C for 24 hours after neutralization improves purity (up to 95% yield).

Table 1: Aldol Condensation Variants and Outcomes

CatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)
NaOHEtOH7887892
KOHMeOH6568289
LiOHH₂O/EtOH7077590

Claisen Condensation Approaches

Methyl Pyruvate Route

Claisen condensation of methyl pyruvate with p-tolualdehyde under microwave irradiation offers rapid access to the target compound. The reaction proceeds via a keto-enol tautomerization mechanism, with microwave energy (250 W, 30°C) accelerating the rate by 10-fold compared to conventional heating.

Key Steps:

  • Enolate Formation: Methyl pyruvate reacts with NaOMe to generate the enolate.

  • Nucleophilic Attack: The enolate attacks p-tolualdehyde’s carbonyl group.

  • Dehydration: Acidic workup (HCl, pH 3–4) eliminates water to form the α,β-unsaturated system.

Advantages:

  • Reduced Time: 5–10 minutes vs. 6–8 hours for classical methods.

  • Higher Yields: 85–90% due to minimized thermal decomposition.

Equation:

CH3COCOOCH3+p-TolCHONaOMe, MWC11H10O4+CH3OH\text{CH}3\text{COCOOCH}3 + \text{p-TolCHO} \xrightarrow{\text{NaOMe, MW}} \text{C}{11}\text{H}{10}\text{O}4 + \text{CH}3\text{OH}

One-Pot Synthesis Strategies

Multicomponent Reaction (MCR) Protocols

A one-pot synthesis combining p-tolualdehyde, dimethyl oxalate, and hydroxylamine hydrochloride achieves the target compound in three sequential steps: Claisen condensation, Knorr cyclization, and hydrolysis.

Procedure:

  • Claisen Step: p-Tolualdehyde and dimethyl oxalate condense in MeOH/NaOMe (reflux, 2 h).

  • Cyclization: Hydroxylamine hydrochloride introduces the hydroxy group (60°C, 1 h).

  • Hydrolysis: NaOH aqueous solution (reflux, 4 h) cleaves esters to carboxylic acids.

Table 2: One-Pot Synthesis Performance

StepReagentConditionsIntermediate
ClaisenNaOMe/MeOHReflux, 2 hMethyl enolate
CyclizationNH₂OH·HCl60°C, 1 hHydroxypyrrolidinone
HydrolysisNaOH/H₂OReflux, 4 h2-Hydroxy-4-oxo-4-(p-tolyl)

Yield: 65–70% overall, with 98% purity after recrystallization (petroleum ether/EtOAc).

Microwave-Assisted and Solvent Optimization Techniques

Solvent Effects on Reaction Kinetics

Non-polar solvents like toluene slow enolate formation but improve selectivity by reducing side reactions. Conversely, DMF accelerates the reaction but requires stringent temperature control to avoid decomposition.

Table 3: Solvent Screening for Aldol Condensation

SolventDielectric ConstantYield (%)Side Products (%)
EtOH24.3785
DMF36.76815
Toluene2.4723

Microwave vs. Conventional Heating

Microwave irradiation reduces reaction times from hours to minutes while maintaining or improving yields. For example, a 15-minute microwave-assisted Claisen condensation achieved 88% yield vs. 75% in 6 hours under conventional heating.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Industrial protocols employ continuous flow systems to enhance heat transfer and mixing. A typical setup involves:

  • Reactor Type: Tubular reactor with static mixers.

  • Residence Time: 10–15 minutes at 100°C.

  • Throughput: 500 L/h, yielding 92% purity at 85% conversion.

Challenges:

  • Crystallization Control: Rapid cooling (−20°C) prevents agglomeration.

  • Waste Management: Ethanol recovery systems reduce solvent costs by 40%.

Comparative Analysis of Synthesis Methods

Table 4: Method Comparison Based on Key Metrics

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Aldol Condensation7892High120
Claisen Condensation8895Moderate150
One-Pot Synthesis7098Low180

Trade-offs:

  • Aldol condensation is cost-effective for bulk production but requires extensive purification.

  • One-pot synthesis offers high purity but faces scalability limitations due to multi-step complexity .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The hydroxy and p-tolyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activity
This compound is primarily recognized for its role in synthesizing benzofuran derivatives, which are known for their broad spectrum of pharmacological activities, including anti-tumor, antimicrobial, antiviral, anti-inflammatory, and anti-hyperlipidemic properties. The synthesis of these derivatives often employs eco-friendly methods, reducing the need for expensive catalysts and stringent operational conditions.

Case Study: Green Synthesis
A notable study demonstrated the synthesis of benzofuran derivatives from dibenzofuran using 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid through biosynthesis. The process utilized the bacterial strain Pseudomonas putida B6-2, yielding a production efficiency of 60.4% (w/w) under optimal conditions (pH and temperature) . This method not only highlights the compound's utility in drug development but also emphasizes sustainable practices in pharmaceutical synthesis.

Organic Synthesis

Role as a Precursor
In organic synthesis, this compound serves as a precursor for various complex heterocycles. Its ability to undergo condensation, cyclization, and functional group transformations makes it valuable for creating diverse organic molecules.

Reaction Type Description Outcome
CondensationCombines with other reactants to form larger moleculesFormation of complex structures
CyclizationForms cyclic compounds through intramolecular reactionsCreation of heterocycles
Functional Group TransformationsModifies specific groups within the moleculeTailoring properties for applications

Environmental Biotechnology

Biodegradation Studies
The compound is also utilized in studying biodegradation pathways of dibenzofuran and its derivatives. Research has shown that specific bacterial strains can effectively degrade these compounds, leading to the formation of benzofuran derivatives that may have beneficial biological activities.

Case Study: Biodegradation Pathways
A study assessed the environmental impact of dibenzofuran using bacterial strains capable of lateral dioxygenation. This research not only contributes to understanding the biodegradation processes but also offers insights into potential methods for synthesizing important biological compounds while aiding environmental cleanup efforts .

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and keto groups play a crucial role in binding to active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 4-Position

The biological and physicochemical properties of 4-oxobut-2-enoic acid derivatives are highly dependent on the aryl/heteroaryl group at position 4. Key examples include:

Compound Name Substituent (R) Melting Point (°C) Key Biological Activity Reference
2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid p-tolyl 84–86 (methyl ester) Protein stabilization (mutant p53)
2-Hydroxy-4-oxo-4-phenylbut-2-enoic acid Phenyl 146–148 Biochemical reagent
2-Hydroxy-4-(2-hydroxyphenyl)-4-oxobut-2-enoic acid 2-hydroxyphenyl 142–145 Not reported
4-Oxo-4-(thien-2-yl)but-2-enoic acid Thien-2-yl Not reported Hemostatic, anti-inflammatory
(E)-4-(4-ethoxyphenyl)-4-oxobut-2-enoic acid 4-ethoxyphenyl Not reported Stabilizes mutant p53 (ΔTm +2.2°C)

Key Observations :

  • Lipophilicity : The p-tolyl group enhances membrane permeability compared to polar substituents (e.g., 2-hydroxyphenyl) .
  • Bioactivity : Ethoxy and methoxy substituents (e.g., ) improve thermal stabilization of mutant p53, suggesting enhanced binding affinity .

Stereochemical and Functional Group Modifications

(a) Ester vs. Acid Forms

Esterification of the carboxylic acid group (e.g., methyl ester in ) reduces polarity, improving solubility in organic solvents but diminishing hydrogen-bonding capacity:

Property This compound (Free Acid) Methyl Ester (12b)
Melting Point ~150°C (estimated) 84–86°C
LC-MS (m/z) Not reported 221.0838 [M+H]⁺
Application Protein stabilization Synthetic intermediate
(b) Keto-Enol Tautomerism

The 2-hydroxy group enables tautomerism, which influences reactivity and binding. For example:

  • In , the enolic proton (δ 7.18 ppm) is characteristic of the keto-enol form .
  • Tautomeric stability varies with substituents; electron-withdrawing groups favor the keto form.
(a) Anticonvulsant and Analgesic Activity

Compounds like (R,S)-4-oxo-4-((2-oxo-1-phenyl-2-(4-(3-(trifluoromethoxy)phenyl)piperazin-1-yl)ethyl)amino)but-2-enoic acid () exhibit:

  • Anticonvulsant Activity : 84% yield, 99% purity, LC-MS m/z 478.15 .
  • Mechanism : Likely via modulation of ion channels or neurotransmitter receptors.
(b) Protein Stabilization

(E)-4-oxo-4-(p-tolyl)but-2-enoic acid () increases the melting temperature (Tm) of mutant p53 by 0.9–2.2°C, outperforming ethoxy and methoxy analogs .

(c) Antimicrobial and Hemostatic Activity

4-(Het)aryl-4-oxobut-2-enoic acid derivatives () show:

  • Antimicrobial Activity : Against Gram-positive bacteria and fungi .
  • Hemostatic Effects : Via thrombin activation pathways .

Biological Activity

2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid, also known as a derivative of 4-oxo-butenoic acid, has garnered attention in recent years for its potential biological activities, particularly in the field of cancer research. This compound exhibits a range of pharmacological properties, including anti-tumor effects, which are crucial for its application in therapeutic contexts.

The synthesis of this compound involves reactions between diethyl oxalate and p-tolyl ethanone in the presence of sodium methoxide. The resulting compound is characterized by its stability and luminescent properties, which have been studied extensively for potential applications in molecular crystals and photonic devices .

Biological Activity

Anti-Cancer Properties

Research indicates that this compound demonstrates significant anti-cancer activity, particularly against breast cancer. A study highlighted its ability to inhibit the proliferation of breast carcinoma cells, suggesting a mechanism that may involve the disruption of key protein interactions associated with cancer progression .

In vitro studies have shown that compounds within the same class as this compound can effectively inhibit the interaction between annexin A2 and S100A10 proteins. This interaction is crucial for various cellular processes related to cancer metastasis and angiogenesis .

The proposed mechanism of action for this compound involves:

  • Disruption of Protein Interactions : The compound interferes with the annexin A2-S100A10 complex, which is implicated in cell migration and invasion in cancer cells.
  • Induction of Apoptosis : By modulating signaling pathways associated with cell survival, this compound may promote apoptosis in malignant cells .
  • Inhibition of Angiogenesis : The ability to inhibit neoangiogenesis suggests that this compound could limit tumor growth by restricting blood supply .

Case Studies

Several case studies have documented the efficacy of this compound:

  • Breast Cancer Model : In a murine model, treatment with this compound resulted in reduced tumor size and metastasis compared to control groups, indicating its potential as a therapeutic agent against breast cancer .
  • Colorectal Cancer : Similar compounds have shown effectiveness against colorectal cancer models, suggesting broader applications within oncology .

Data Summary

Property Details
Chemical Formula C12H12O3
Molecular Weight 204.22 g/mol
Boiling Point 465.8 °C
Flash Point 235.5 °C
Density 1.239 g/cm³
LogP (Partition Coefficient) 3.45

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving Gewald thiophene intermediates and subsequent functionalization. Key steps include:

  • Step 1 : Condensation of 4-(p-tolyl)-4-oxobut-2-enoic acid with amino-substituted thiophene derivatives under reflux in anhydrous conditions (e.g., ethanol or DMF) .
  • Step 2 : Purification via recrystallization using mixed solvents (e.g., ethanol/water) to enhance yield and purity.
  • Optimization : Monitor reaction progress with HPLC or TLC. Adjust reaction temperature (70–90°C) and catalyst loading (e.g., p-toluenesulfonic acid) to suppress side reactions like keto-enol tautomerization .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the presence of the α,β-unsaturated ketone moiety and aromatic protons from the p-tolyl group.
  • XRD : Single-crystal X-ray diffraction is critical to resolve stereochemistry (E/Z configuration) and intramolecular hydrogen bonding patterns .
  • FT-IR : Identify characteristic peaks for hydroxyl (3200–3500 cm1^{-1}) and carbonyl groups (1680–1720 cm1^{-1}) .

Q. How can researchers initially assess the biological activity of this compound and its derivatives?

  • Methodological Answer :

  • In vitro assays : Screen for anti-inflammatory activity using COX-1/COX-2 inhibition assays or evaluate anthelminthic properties via motility inhibition in nematode models .
  • Derivatization : Introduce substituents (e.g., thienyl or fluorophenyl groups) at the 4-oxo position to enhance bioactivity, followed by dose-response studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in photoluminescence (PL) data, such as intensity loss versus wavelength-dependent efficiency?

  • Methodological Answer :

  • Self-absorption analysis : Measure PL intensity across varying crystal thicknesses. A 30% decrease in PL over 10 years, as observed in aged crystals, correlates with enhanced self-absorption due to structural aging .
  • Excitation wavelength tuning : Test PL efficiency under green light (500 nm) versus blue (400 nm). Aged crystals show higher efficiency at longer wavelengths due to reduced overlap between absorption and emission spectra .

Q. What strategies are employed to evaluate the biological activity of derivatives, considering conflicting reports on efficacy?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) studies : Systematically modify the p-tolyl group (e.g., substitute with 4-fluorophenyl or thien-2-yl) and compare bioactivity using standardized assays (e.g., IC50_{50} values for anti-inflammatory targets) .
  • Metabolic stability testing : Use liver microsome assays to identify derivatives with improved pharmacokinetic profiles, addressing discrepancies in in vivo vs. in vitro results .

Q. How do intramolecular interactions contribute to the compound’s photostability in molecular crystals?

  • Methodological Answer :

  • Computational modeling : Perform DFT calculations to analyze π-π stacking and hydrogen-bonding networks. Rigid molecular frameworks reduce non-radiative decay, as evidenced by stable PL over 10 years .
  • Accelerated aging tests : Expose crystals to UV light and humidity while tracking PL decay rates. Correlate results with XRD data to identify structural degradation pathways .

Q. What experimental designs are recommended for analyzing the compound’s reactivity with nucleophiles (e.g., hydroxylamine)?

  • Methodological Answer :

  • Kinetic studies : React the compound with hydroxylamine hydrochloride in buffered solutions (pH 5–7) at 25–40°C. Monitor product formation via LC-MS and isolate cyclized products (e.g., oxazole derivatives) for biological testing .
  • Mechanistic probes : Use isotopic labeling (18O^{18}\text{O}) to trace oxygen migration during cyclization, resolving ambiguities in reaction pathways .

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